molecular formula C18H20F2N2O6S2 B1263072 N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Cat. No. B1263072
M. Wt: 462.5 g/mol
InChI Key: VKISUPQZQYQECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

  • A study explored the synthesis of sulfonamides bearing a 1,4-benzodioxin ring, revealing their potential as antibacterial agents and inhibitors of the lipoxygenase enzyme. This suggests applications in treating inflammatory ailments and diseases associated with bacterial infections (Abbasi et al., 2017).
  • Another research focused on N-substituted sulfonamides with a benzodioxane moiety, which demonstrated potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Diuretic and Antihypertensive Activities

  • Sulfamoyl dihydrobenzodioxins, synthesized and tested for diuretic and antihypertensive activities in rats, showed lower effectiveness compared to trichloromethiazide. This points to potential applications in managing hypertension and fluid retention (Itazaki et al., 1988).

Enzyme Inhibition for Therapeutic Applications

  • Research into sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings indicate potential therapeutic applications for conditions involving these enzymes (Abbasi et al., 2019).

Antimicrobial and Antifungal Potential

  • A study on 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides revealed suitable antibacterial and antifungal properties, with certain compounds showing low hemolytic activity, suggesting applications in treating infections (Abbasi et al., 2020).

properties

Product Name

N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Molecular Formula

C18H20F2N2O6S2

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C18H20F2N2O6S2/c19-14-4-3-5-15(20)18(14)30(25,26)22-9-2-1-8-21-29(23,24)13-6-7-16-17(12-13)28-11-10-27-16/h3-7,12,21-22H,1-2,8-11H2

InChI Key

VKISUPQZQYQECK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCNS(=O)(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

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